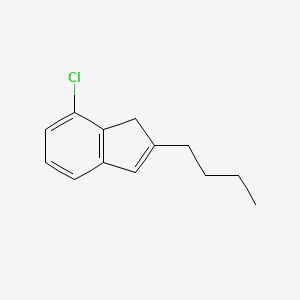

2-Butyl-7-chloro-1H-indene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-7-chloro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15Cl/c1-2-3-5-10-8-11-6-4-7-13(14)12(11)9-10/h4,6-8H,2-3,5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEVWWFHNDCXAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC2=C(C1)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20662780 | |

| Record name | 2-Butyl-7-chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003709-15-6 | |

| Record name | 2-Butyl-7-chloro-1H-indene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20662780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Butyl-7-chloro-1H-indene

Abstract

This technical guide provides a detailed protocol for the synthesis and characterization of the novel compound, 2-Butyl-7-chloro-1H-indene. Indene derivatives are significant scaffolds in medicinal chemistry and materials science, and the introduction of specific substituents, such as a chloro and a butyl group, can modulate their biological activity and physicochemical properties. This document outlines a proposed multi-step synthetic pathway, beginning with readily available starting materials and employing established organic chemistry transformations. Each step is accompanied by a detailed experimental protocol and a rationale for the chosen methodology. Furthermore, a comprehensive prediction of the full spectroscopic characterization of the final compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, is presented. This guide is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, providing a robust framework for the preparation and identification of this compound.

Introduction: The Significance of Substituted Indenes in Drug Discovery

The indene framework is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. The fusion of a benzene ring with a cyclopentene ring creates a rigid structure that can effectively present substituents for interaction with biological targets. The therapeutic potential of indene derivatives is broad, with examples demonstrating anticancer, anti-inflammatory, and antiviral activities.

The strategic incorporation of halogen atoms, particularly chlorine, into drug candidates is a well-established strategy in medicinal chemistry.[1][2] The presence of a chlorine atom can enhance a molecule's lipophilicity, thereby improving its membrane permeability and oral bioavailability.[3] Furthermore, the electronic properties of chlorine can modulate the acidity or basicity of nearby functional groups, influencing drug-receptor interactions.[4] There are over 250 FDA-approved drugs containing chlorine, highlighting its importance in drug design.[1][2]

Similarly, the introduction of alkyl chains, such as a butyl group, can significantly impact a compound's pharmacokinetic and pharmacodynamic profile. The butyl group can enhance binding to hydrophobic pockets in target proteins and influence the overall solubility and metabolic stability of the molecule. This guide details a proposed synthesis and the expected analytical characterization for the novel compound this compound, a molecule that combines these key structural features.

Proposed Synthetic Pathway for this compound

The synthesis of this compound can be envisioned through a multi-step sequence, commencing with the Friedel-Crafts acylation of chlorobenzene. The subsequent steps involve the formation of an indanone intermediate, followed by the introduction of the butyl group and final dehydration to yield the target indene.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3-(2-Chlorophenyl)propanoic acid

The synthesis begins with a Friedel-Crafts acylation of chlorobenzene with succinic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 3-(4-chlorobenzoyl)propanoic acid. The chloro group is an ortho, para-director, and the para product is expected to be major due to reduced steric hindrance.[2][5] The subsequent Clemmensen or Wolff-Kishner reduction of the ketone will yield 4-(4-chlorophenyl)butanoic acid. An alternative approach to achieve the desired 3-(2-chlorophenyl)propanoic acid would involve a different starting material or a more complex series of reactions to control the regioselectivity. For the purpose of this guide, we will proceed with a more direct, albeit potentially lower-yielding in the desired isomer, intramolecular cyclization approach. A more direct synthesis of the indanone precursor is the intramolecular Friedel-Crafts acylation of 3-arylpropanoic acids.[4][6]

Protocol:

-

To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or dichloromethane) at 0 °C, add succinic anhydride portion-wise.

-

Slowly add chlorobenzene to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The resulting keto-acid is then reduced. For a Clemmensen reduction, the keto-acid is refluxed with amalgamated zinc and concentrated hydrochloric acid.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield 3-(chlorophenyl)propanoic acid isomers. The desired 2-chloro isomer is separated via chromatography.

Step 2: Synthesis of 7-Chloro-2,3-dihydro-1H-inden-1-one

The 3-(2-chlorophenyl)propanoic acid is then cyclized to form the corresponding indanone. This intramolecular Friedel-Crafts acylation can be achieved using a strong acid catalyst such as polyphosphoric acid (PPA) or by converting the carboxylic acid to its acid chloride followed by treatment with a Lewis acid.[1][6][7]

Protocol:

-

Add 3-(2-chlorophenyl)propanoic acid to polyphosphoric acid.

-

Heat the mixture with stirring for a specified time until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with an organic solvent.

-

Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain 7-chloro-2,3-dihydro-1H-inden-1-one.

Step 3: Synthesis of 2-Butyl-7-chloro-2,3-dihydro-1H-inden-1-ol

The introduction of the butyl group is achieved via a Grignard reaction with butylmagnesium bromide on the ketone of 7-chloro-2,3-dihydro-1H-inden-1-one.[8][9] This reaction forms a tertiary alcohol.

Protocol:

-

In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings and a small crystal of iodine.

-

Add a solution of 1-bromobutane in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the solution to 0 °C and add a solution of 7-chloro-2,3-dihydro-1H-inden-1-one in anhydrous diethyl ether dropwise.

-

After the addition is complete, stir the reaction mixture at room temperature for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-butyl-7-chloro-2,3-dihydro-1H-inden-1-ol.

Step 4: Synthesis of this compound

The final step is the acid-catalyzed dehydration of the tertiary alcohol to form the desired alkene, this compound.[10][11][12]

Protocol:

-

Dissolve the 2-butyl-7-chloro-2,3-dihydro-1H-inden-1-ol in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

Predicted Characterization of this compound

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques. The following are the predicted data based on the analysis of structurally similar compounds.

Caption: Structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, vinylic, allylic, and aliphatic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 3H | Aromatic protons |

| ~6.5 | s | 1H | Vinylic proton |

| ~3.3 | s | 2H | Allylic protons (CH₂) |

| ~2.1 | t | 2H | CH₂ adjacent to the indene ring |

| ~1.4 | m | 2H | CH₂ |

| ~1.3 | m | 2H | CH₂ |

| ~0.9 | t | 3H | Terminal CH₃ |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~145-140 | Quaternary aromatic carbons |

| ~135-120 | Aromatic and vinylic CH carbons |

| ~40 | Allylic CH₂ |

| ~35-20 | Aliphatic CH₂ carbons |

| ~14 | Terminal CH₃ carbon |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the different functional groups present in the molecule.[13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic and vinylic C-H stretch |

| 2950-2850 | Strong | Aliphatic C-H stretch |

| ~1600 | Medium | C=C stretch (aromatic and vinylic) |

| ~1450 | Medium | CH₂ bend |

| ~800-700 | Strong | C-Cl stretch and C-H out-of-plane bend |

Mass Spectrometry (MS)

The mass spectrum, likely obtained through electron ionization (EI), will show the molecular ion peak and characteristic fragmentation patterns.[16][17][18][19]

| m/z | Interpretation |

| 206/208 | Molecular ion peak (M⁺) with the characteristic 3:1 isotopic ratio for chlorine |

| 191/193 | [M - CH₃]⁺ |

| 165/167 | [M - C₃H₇]⁺ |

| 149 | [M - C₄H₉]⁺ (loss of butyl radical) |

| 115 | Tropylium-like fragment |

Conclusion

This technical guide presents a well-reasoned, albeit theoretical, pathway for the synthesis of the novel compound this compound. By leveraging established synthetic methodologies such as Friedel-Crafts acylation, Grignard reactions, and acid-catalyzed dehydration, a practical route is proposed. The predicted spectroscopic data provides a benchmark for the characterization and confirmation of the target molecule. This comprehensive guide serves as a valuable resource for researchers engaged in the synthesis of novel indene derivatives for potential applications in drug discovery and materials science.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. youtube.com [youtube.com]

- 3. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE [vedantu.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

- 8. Stereospecific attack of Grignard reagents on optically active (indan-1-one)-and (1-tetralone)-tricarbonyl chromium derivatives. Use in the synthesis of free optically pure tertiary alcohols - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Grignard reaction - Wikipedia [en.wikipedia.org]

- 10. science-revision.co.uk [science-revision.co.uk]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. byjus.com [byjus.com]

- 13. academic.oup.com [academic.oup.com]

- 14. Indene(95-13-6) IR Spectrum [m.chemicalbook.com]

- 15. Indene [webbook.nist.gov]

- 16. researchgate.net [researchgate.net]

- 17. readchemistry.com [readchemistry.com]

- 18. GCMS Section 6.9.5 [people.whitman.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 2-Butyl-7-chloro-1H-indene (CAS No. 1003709-15-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Butyl-7-chloro-1H-indene, a substituted indene derivative. The indene framework is a privileged scaffold in medicinal chemistry, recognized for its presence in a range of biologically active compounds.[1][2][3] This document synthesizes available data on its physicochemical properties, safety profile, and potential applications to support research and development activities.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a bicyclic indene core functionalized with a butyl group and a chlorine atom. These substitutions significantly influence its chemical reactivity and biological interactions.

| Property | Value | Source |

| CAS Number | 1003709-15-6 | Internal Data |

| Molecular Formula | C₁₃H₁₅Cl | Internal Data |

| Molecular Weight | 206.71 g/mol | Internal Data |

| IUPAC Name | This compound | Internal Data |

| Predicted XLogP3 | 4.8 | Internal Data |

| Storage Temperature | 2-8°C | Internal Data |

Synthesis and Chemical Reactivity

While a specific, detailed synthesis protocol for this compound is not widely published, the synthesis of substituted indenes is a well-established area of organic chemistry. General methods often involve transition-metal-catalyzed reactions. For instance, rhodium-catalyzed reactions of 2-(chloromethyl)phenylboronic acid with alkynes have been shown to produce indene derivatives in high yields.[4]

The chemical reactivity of this compound is characteristic of indene derivatives. The presence of the chlorine atom makes the aromatic ring susceptible to electrophilic aromatic substitution, allowing for further functionalization. The butyl group can also participate in various chemical transformations.

Illustrative Synthetic Workflow

Below is a generalized workflow for the synthesis of substituted indenes, which could be adapted for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. One-pot synthetic routes to multiply substituted indene derivatives by hydrolysis of zirconocene-mediated intermolecular coupling reactions of aromatic ketones and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indene Scaffold: A Technical Guide to Its Diverse Research Applications

The indene scaffold, a unique bicyclic aromatic hydrocarbon, has emerged from its origins in coal tar to become a cornerstone in modern chemical research. Its rigid, planar structure, combined with the reactivity of its five-membered ring, provides a versatile platform for the design and synthesis of a diverse array of substituted derivatives. This technical guide offers an in-depth exploration of the significant and varied research applications of these derivatives, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential in medicinal chemistry, materials science, and catalysis. This document is designed to be a practical resource, detailing not only the applications but also the underlying mechanisms and experimental protocols that are crucial for advancing research in these fields.

Part 1: Medicinal Chemistry - Targeting Disease with Precision

Substituted indene derivatives have demonstrated remarkable potential in medicinal chemistry, with significant research focused on their application as anticancer and anti-inflammatory agents. Their ability to interact with specific biological targets with high affinity and selectivity has made them a subject of intense investigation for the development of novel therapeutics.

Anticancer Applications: Disrupting Microtubule Dynamics

A particularly promising area of research is the development of substituted indene derivatives as potent inhibitors of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division. By disrupting the dynamic equilibrium of microtubule assembly and disassembly, these compounds can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

One exemplary compound in this class is a dihydro-1H-indene derivative, designated as compound 12d , which has shown significant antiproliferative activity against a range of cancer cell lines.[1][2]

Compound 12d functions as a tubulin polymerization inhibitor by binding to the colchicine binding site on β-tubulin.[1] This interaction prevents the polymerization of tubulin dimers into microtubules, leading to a cascade of cellular events that culminate in apoptosis. The key mechanistic steps are outlined below:

Caption: Mechanism of action of anticancer indene derivative 12d.

The efficacy of compound 12d has been quantified through in vitro cytotoxicity assays against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate its potent anticancer activity.[1][3][4]

| Cancer Cell Line | Cell Type | IC50 (µM) |

| K562 | Leukemia | 0.028 |

| H22 | Hepatoma | 0.068 |

| Hela | Cervical Cancer | 0.078 |

| A549 | Lung Cancer | 0.087 |

Table 1. In vitro antiproliferative activities of compound 12d.[1][3][4]

The synthesis of compound 12d is a multi-step process that begins with the cyclization of 3-(3,4,5-trimethoxyphenyl)propanoic acid.[1][2]

Step 1: Synthesis of 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one

-

To 10 ml of polyphosphoric acid (PPA), add 3-(3,4,5-trimethoxyphenyl)propanoic acid.

-

Stir the mixture at 0 °C for 0.5 hours.

-

The reaction yields 4,5,6-trimethoxy-2,3-dihydro-1H-inden-1-one.

Step 2: Aldol Condensation

-

Dissolve the product from Step 1 and a substituted benzaldehyde in methanol.

-

Add potassium hydroxide (KOH) and stir the mixture at room temperature overnight.

Step 3: Reduction

-

To a solution of the product from Step 2 in tetrahydrofuran (THF), add aluminum chloride (AlCl3) and lithium aluminum hydride (LiAlH4) at 0 °C.

-

Stir the reaction for 2-12 hours.

Step 4: Hydrogenation

-

Dissolve the product from Step 3 in methanol.

-

Add palladium on carbon (Pd/C) and stir the mixture under a hydrogen atmosphere overnight to yield the final product, compound 12d .[2]

Anti-inflammatory Applications: Targeting Key Mediators

Substituted indene derivatives have also been investigated for their anti-inflammatory properties. Inflammation is a complex biological response, and chronic inflammation is implicated in a variety of diseases. Indene derivatives can modulate this response by inhibiting key enzymes and signaling pathways involved in the inflammatory cascade.

The anti-inflammatory effects of certain indene derivatives are attributed to their ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines, such as TNF-α and IL-1β. This is often achieved through the modulation of pathways involving inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Caption: General mechanism of anti-inflammatory indene derivatives.

The anti-inflammatory potential of indene derivatives is often assessed by their ability to inhibit the production of inflammatory mediators in cell-based assays. The IC50 values for the inhibition of COX-1 and COX-2 are key performance indicators.

| Compound | IC50 COX-1 (µM) | IC50 COX-2 (µM) |

| Compound 4 | 37 ± 4 | 126 ± 12 |

| Compound 2 | 56 ± 6 | 204 ± 10 |

Table 2. In vitro anti-inflammatory activity of selected 1-methylhydantoin cinnamoyl imides, which share structural similarities with some indene derivatives.[5] Another study on an indole derivative of ursolic acid, UA-1, showed a significant IC50 for NO inhibition at 2.2 ± 0.4 µM.[6]

Part 2: Materials Science - Engineering the Future of Electronics

The unique electronic and photophysical properties of substituted indene derivatives make them highly attractive for applications in materials science, particularly in the field of organic electronics. Their rigid and planar structure facilitates intermolecular π-π stacking, which is crucial for efficient charge transport.

Organic Light-Emitting Diodes (OLEDs): Illuminating Innovation

Indene derivatives, particularly those with extended π-conjugation like indeno[1,2-b]fluorene-6,12-dione, are being explored as advanced materials for OLEDs.[7][8][9][10] These compounds can function as electron acceptors or as part of donor-acceptor-donor triads, which are essential for achieving efficient electroluminescence.

A multilayer OLED device incorporating an indenoanthracene derivative as the emissive layer has demonstrated promising performance characteristics.[11]

| Parameter | Value |

| Maximum Luminance | 1284 Cd/m² |

| Maximum Luminous Efficiency | 1.02 Cd/A |

| Maximum Power Efficiency | 0.29 lm/W |

| External Quantum Efficiency (EQE) | 0.63% |

| Turn-on Voltage | 5.5 V |

| CIE Coordinates | (0.59, 0.40) |

Table 3. Performance data for a multilayer OLED with an indenoanthracene emissive layer.[11]

The synthesis of these advanced materials involves a multi-step process, including Sonogashira cross-coupling reactions to attach donor groups to the indene core.[7][8]

General Procedure for Sonogashira Coupling:

-

To a solution of the diiodo-indeno[1,2-b]fluorene-6,12-dione precursor in a suitable solvent (e.g., THF/triethylamine), add the terminal alkyne donor.

-

Add Pd(PPh3)2Cl2 and CuI as catalysts.

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Purify the product by column chromatography to yield the desired donor-acceptor-donor triad.

Perovskite Solar Cells: Harnessing Solar Energy

Indene-fullerene adducts have emerged as promising electron-transporting materials (ETMs) in perovskite solar cells (PSCs).[12][13] Their tailored electronic properties and ability to form uniform thin films contribute to the high efficiency and stability of these next-generation photovoltaic devices.

A flexible PSC incorporating an acetamido-functionalized indene-fullerene adduct (NHAc-ICMA) as the ETL has demonstrated impressive photovoltaic performance.[12][13]

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 13.61% |

| Short-Circuit Current Density (Jsc) | 20.07 mA/cm² |

| Fill Factor (FF) | 68.14% |

Table 4. Photovoltaic parameters of a flexible PSC with an indene-fullerene ETL.[12][13]

The fabrication of these devices involves a precise sequence of deposition and annealing steps.[12][14]

Step 1: Substrate Preparation

-

Etch the FTO-coated flexible substrate to create the desired electrode pattern.

-

Clean the substrate sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

Step 2: Deposition of the Perovskite Layer

-

Prepare a precursor solution of the perovskite material (e.g., Cs0.04(MA0.17FA0.83)0.96Pb(I0.83Br0.17)3) in a suitable solvent.[12]

-

Deposit the perovskite layer onto the substrate via spin-coating.

-

Anneal the film at a specific temperature and time to induce crystallization.

Step 3: Deposition of the Indene-Fullerene ETL

-

Prepare a solution of the indene-fullerene adduct in a suitable solvent.

-

Spin-coat the ETL solution onto the perovskite layer.

Step 4: Deposition of the Hole Transport Layer (HTL) and Electrode

-

Deposit the HTL (e.g., Spiro-OMeTAD) via spin-coating.

-

Deposit the top metal electrode (e.g., gold) by thermal evaporation through a shadow mask.

References

- 1. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and optoelectronic properties of indeno[1,2-b]fluorene-6,12-dione donor-acceptor-donor triads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and characterization of α,ω-disubstituted indeno[1,2-b]fluorene-6,12-dione-thiophene molecular semiconductors. Enhancement of ambipolar charge transport through synthetic tailoring of alkyl substituents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Indeno 1,2-b fluorene-6,12-dione 99 5695-13-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. Designing New Indene-Fullerene Derivatives as Electron-Transporting Materials for Flexible Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. youtube.com [youtube.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-Butyl-7-chloro-1H-indene

Introduction to Substituted Indenes

The indene framework, consisting of a benzene ring fused to a cyclopentene ring, is a significant structural motif in medicinal and materials chemistry.[1][2] Derivatives of indene are known to possess a wide range of biological activities and are utilized in the development of various therapeutic agents and functional materials.[3][4] The introduction of substituents, such as a butyl group at the 2-position and a chlorine atom at the 7-position, is expected to modulate the molecule's physicochemical properties and biological activity.

Molecular Structure of 2-Butyl-7-chloro-1H-indene

The core structure of this compound is a bicyclic system with a planar benzene ring and a non-planar cyclopentene ring. The key structural features include:

-

Indene Core: Aromatic benzene ring fused to a five-membered cyclopentene ring.

-

Butyl Group at C2: An n-butyl group attached to the second carbon of the cyclopentene ring. This substituent is crucial in determining the molecule's lipophilicity and steric profile.

-

Chlorine Atom at C7: A chlorine atom on the benzene ring, which can influence the electronic properties of the aromatic system and potentially engage in halogen bonding.

The presence of the sp³-hybridized carbon at the C1 position of the indene ring introduces a chiral center, meaning that this compound can exist as a pair of enantiomers.

Proposed Synthetic Strategies

While a specific synthesis for this compound is not documented, several established methods for synthesizing substituted indenes can be adapted.[5][6] A plausible approach could involve a multi-step synthesis starting from a readily available chlorinated benzene derivative.

A potential synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Generalized Approach

-

Friedel-Crafts Acylation: A suitable chlorinated benzene derivative would undergo Friedel-Crafts acylation with an appropriate acyl halide in the presence of a Lewis acid catalyst to introduce a side chain.

-

Carbonyl Group Manipulation: The resulting ketone could be converted to an alkene via a Wittig or Horner-Wadsworth-Emmons reaction.

-

Introduction of the Butyl Group: The butyl group could be introduced via alkylation of a precursor indanone. For instance, a 2-bromo-4-chloro-1-indanone could be synthesized, followed by a substitution reaction.[7]

-

Cyclization: An intramolecular cyclization, such as a Nazarov cyclization of a divinyl ketone precursor, could be employed to form the indene ring system.[3]

-

Purification and Characterization: The final product would be purified using standard techniques like column chromatography, and its structure confirmed by spectroscopic methods (NMR, IR, Mass Spectrometry).

Conformational Analysis

The conformational flexibility of this compound is primarily dictated by the orientation of the butyl group at the C2 position and the puckering of the five-membered ring.

Key Conformational Considerations:

-

Ring Puckering: The cyclopentene ring of the indene core is not planar and can adopt various envelope or twist conformations to minimize steric strain.

-

Butyl Group Rotation: The n-butyl group has multiple rotatable bonds, leading to a variety of possible conformations. The lowest energy conformation will likely position the butyl chain to minimize steric interactions with the indene ring.

-

Computational Modeling: In the absence of experimental data, computational methods such as Density Functional Theory (DFT) and molecular mechanics can be employed to predict the most stable conformations.[8] These calculations can provide insights into bond lengths, bond angles, and dihedral angles.

The interplay of these factors will determine the overall three-dimensional shape of the molecule, which is critical for its interaction with biological targets.

Potential Biological and Chemical Relevance

While the biological activity of this compound has not been reported, related chloro-substituted heterocyclic compounds have shown a range of biological activities, including antibacterial and anticancer properties.[9][10][11] The presence of the chlorine atom and the lipophilic butyl group suggests that this molecule could be investigated for similar activities.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Basis for Prediction |

| Molecular Formula | C₁₃H₁₅Cl | Based on structure |

| Molecular Weight | 206.71 g/mol | Calculated from formula |

| LogP | ~4.5 | Estimated based on similar structures[12] |

| Solubility | Low in water, soluble in organic solvents | Typical for halogenated aromatic hydrocarbons[13] |

| Reactivity | Susceptible to addition reactions at the double bond and electrophilic substitution on the aromatic ring[13] | Based on general indene chemistry |

Conclusion

This compound represents an interesting, yet underexplored, molecule with potential applications in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its molecular structure, plausible synthetic routes, and key aspects of its conformational analysis based on established chemical principles and data from related compounds. Further experimental and computational studies are warranted to fully elucidate the properties and potential of this substituted indene derivative.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Indene synthesis [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of N-substituted-3-chloro-2-azetidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 5-tert-butyl-1-chloro-2-methyl-1H-indene | C14H17Cl | CID 150600833 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 7-Chloro-2-ethyl-1H-indene (468756-78-7) for sale [vulcanchem.com]

Literature review of chloro-substituted indene synthesis

An In-depth Technical Guide to the Synthesis of Chloro-Substituted Indenes

Foreword: The Strategic Importance of Chloro-Indenes

The indene framework is a cornerstone in medicinal chemistry and materials science, valued for its rigid bicyclic structure that can be strategically functionalized. The introduction of a chlorine atom onto this scaffold is not a trivial modification; it is a deliberate tactic to modulate a molecule's physicochemical properties. Chlorine, with its unique combination of size, electronegativity, and lipophilicity, can profoundly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3] More than 250 FDA-approved drugs contain chlorine, a testament to the element's utility in drug design.[2][3] In materials science, chloro-substituted aromatics serve as crucial intermediates for cross-coupling reactions and the synthesis of advanced polymers and organic electronics.[4]

This guide provides an in-depth exploration of the primary synthetic routes to chloro-substituted indenes. It moves beyond a mere recitation of protocols to dissect the underlying chemical logic, empowering researchers to not only replicate these methods but also to adapt and innovate upon them. We will examine the causality behind experimental choices, from the selection of chlorinating agents to the rationale for specific reaction conditions, ensuring a trustworthy and authoritative resource for professionals in the field.

Part 1: Foundational Synthetic Strategies

The synthesis of chloro-substituted indenes can be broadly categorized into three principal approaches: the direct functionalization of a pre-existing indene core, the construction of the indene ring from a chlorinated precursor, and the modification of a related bicyclic system like indanone. The choice of strategy is dictated by the desired substitution pattern (regiochemistry), the availability of starting materials, and the tolerance of other functional groups on the molecule.

Caption: Overview of primary synthetic pathways to chloro-substituted indenes.

Part 2: Direct Electrophilic Chlorination of the Indene Core

The most intuitive approach to a chloro-indene is the direct chlorination of the parent heterocycle. This method hinges on an electrophilic attack on the electron-rich double bond of the five-membered ring. However, the key challenge is controlling the regioselectivity. The reaction can yield a mixture of products, including 1-chloroindene, 2-chloroindene, 3-chloroindene, and di-chlorinated species, depending on the conditions.

Mechanism and Regiochemical Control

The mechanism proceeds via the addition of an electrophilic chlorine species (Cl⁺) to the C1-C2 double bond. This forms a resonance-stabilized chloronium ion intermediate. A subsequent base-mediated elimination of a proton yields the chloro-indene product. The position of the chlorine atom in the final product is determined by which proton is removed.

-

Kinetic vs. Thermodynamic Control: The initial electrophilic attack is often kinetically favored at the C1 position due to the formation of a more stable benzylic carbocation. However, subsequent rearrangements and elimination pathways can lead to a mixture of isomers. The final product distribution is a delicate balance between the stability of the intermediates and the reaction conditions (temperature, solvent, reaction time). For instance, the addition of HCl to indene is a classic example of regioselective electrophilic addition.[5]

Caption: General mechanism for the electrophilic chlorination of indene.

Common Chlorinating Agents & Protocols

The choice of chlorinating agent is critical. Milder, more controllable reagents are generally preferred to minimize side reactions and polychlorination.

| Reagent | Typical Conditions | Advantages | Disadvantages |

| N-Chlorosuccinimide (NCS) | CCl₄ or CH₂Cl₂, room temp. or reflux, often with a radical initiator (e.g., AIBN, BPO) | Mild, selective, easy to handle solid. | Can proceed via radical or electrophilic pathways, sometimes leading to mixtures. |

| Sulfuryl Chloride (SO₂Cl₂) | CH₂Cl₂, low temperature (e.g., 0 °C) | Potent electrophilic chlorinating agent. | Highly reactive, can lead to over-chlorination. Releases HCl and SO₂ gases. |

| Chlorine Gas (Cl₂) | Inert solvent (e.g., CCl₄), often requires a Lewis acid catalyst (FeCl₃, AlCl₃)[6][7] | Inexpensive and atom-economical. | Highly toxic and difficult to handle; low selectivity is common. |

| Titanium(IV) Chloride (TiCl₄) | Can act as both solvent and catalyst for chlorination with Cl₂ gas.[6] | Can enable continuous chlorination of ring and side chains by altering light conditions.[6] | Corrosive and water-sensitive. |

Experimental Protocol: Synthesis of 2-Chloroindene via NCS

This protocol provides a representative method for the synthesis of 2-chloro-1H-indene, a common building block.[8]

-

Reaction Setup: To a solution of indene (1.0 eq) in anhydrous carbon tetrachloride (CCl₄, 0.2 M), add N-chlorosuccinimide (NCS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~2 mol%).

-

Reaction Execution: Heat the mixture to reflux (approx. 77 °C) under a nitrogen atmosphere and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl₄.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure 2-chloro-1H-indene.

Part 3: Synthesis from Indanone Precursors

A highly effective and regiochemically precise strategy involves the synthesis of a chloro-substituted indanone, which is then converted to the target chloro-indene. This approach offers superior control as the chlorine atom can be installed selectively at the α-position (C2) of the indanone carbonyl group.

Step 1: α-Chlorination of Indanones

The enolate or enol form of indanone is readily attacked by an electrophilic chlorine source. Modern electrochemical methods provide an environmentally benign alternative to traditional reagents.

-

Electrochemical Chlorination: An innovative approach involves the electrochemical oxidation of a chloride source, such as MgCl₂ or AlCl₃, to generate the active chlorinating species in situ.[9] This method avoids the use of harsh, toxic chlorinating agents and offers excellent control and high yields.[9]

Step 2: Conversion to Chloro-indene

Once the chloro-indanone is synthesized, it can be converted to the corresponding chloro-indene via a two-step reduction/dehydration sequence.

-

Reduction of the Carbonyl: The ketone is reduced to a secondary alcohol using a standard reducing agent like sodium borohydride (NaBH₄) in methanol or ethanol. This reaction is typically fast and high-yielding.

-

Dehydration of the Alcohol: The resulting chloro-indanol is then dehydrated under acidic conditions (e.g., p-toluenesulfonic acid (p-TSA) in refluxing toluene) to generate the double bond, yielding the final chloro-indene product.

Caption: Synthetic pathway from 1-indanone to 2-chloroindene.

Part 4: Cyclization Strategies for Chloro-Indene Synthesis

Building the indene ring from acyclic or monocyclic precursors that already contain a chlorine atom is a powerful strategy, particularly for accessing substitution patterns that are difficult to achieve through direct chlorination.

Friedel-Crafts Based Cyclizations

A classic approach to forming the indanone precursor involves an intramolecular Friedel-Crafts acylation.[10] For example, a 3-phenylpropionyl chloride bearing a chlorine atom on the phenyl ring can be cyclized in the presence of a strong Lewis acid like aluminum chloride (AlCl₃) to form a chloro-substituted indanone. This indanone can then be converted to the indene as described previously.

Transition Metal-Catalyzed Annulations

Modern organic synthesis offers sophisticated methods for ring construction. Rhodium(I)-catalyzed reactions of 2-(chloromethyl)phenylboronic acids with alkynes can produce chloro-substituted indene derivatives in high yields.[11] The regioselectivity of this reaction is influenced by the steric properties of the alkyne substituents.[11]

Experimental Protocol: Friedel-Crafts Cyclization to a Chloro-Indanone

This protocol is adapted from a general procedure for indanone synthesis.[10]

-

Reaction Setup: In a three-necked flask equipped with a stirrer and a dropping funnel, add aluminum chloride (AlCl₃, 3.0 eq) and a solvent such as dichloromethane (or use a melt with NaCl).

-

Acylation: Cool the mixture in an ice bath. Slowly add a solution of the appropriate benzene substituent (e.g., toluene, 1.0 eq) and 3-chloropropionyl chloride (1.1 eq) dropwise while maintaining the temperature between 0-15 °C. Stir for 1-2 hours.

-

Cyclization: Slowly warm the reaction mixture to 150-200 °C and hold for 1-4 hours to drive the intramolecular cyclization.

-

Workup: Cool the reaction mixture and carefully pour it into a mixture of crushed ice and concentrated hydrochloric acid. The crude product will precipitate.

-

Purification: Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chloro-substituted indanone.

Part 5: Spectroscopic Characterization

Unambiguous characterization of the synthesized chloro-substituted indenes is essential. A combination of spectroscopic techniques is used to confirm the structure and purity of the final products.[12][13][14][15]

| Technique | Purpose | Key Observables for Chloro-Indenes |

| ¹H NMR | Determines the proton environment and connectivity. | - Chemical Shifts: Protons adjacent to the chlorine atom or the double bond will have characteristic shifts. - Coupling Constants: The J-coupling values help determine the relative positions of protons and thus the substitution pattern. |

| ¹³C NMR | Determines the carbon skeleton. | - The carbon atom bonded to the chlorine will show a characteristic chemical shift (typically in the 115-135 ppm range for sp² carbons). |

| Mass Spectrometry (MS) | Determines the molecular weight and isotopic pattern. | - Isotope Pattern: The presence of chlorine is readily identified by the characteristic M+2 peak, where the ratio of the M to M+2 peak is approximately 3:1 due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. |

| Infrared (IR) Spectroscopy | Identifies functional groups. | - C-Cl Stretch: A characteristic absorption in the fingerprint region (typically 600-800 cm⁻¹). - C=C Stretch: Absorption around 1600-1650 cm⁻¹ for the double bond. - C-H Stretches: Aromatic and vinylic C-H stretches above 3000 cm⁻¹. |

The interplay between these techniques provides a comprehensive and definitive structural confirmation of the synthesized molecule.[12]

Conclusion and Future Outlook

The synthesis of chloro-substituted indenes is a mature field that continues to evolve with the advent of new methodologies. While direct chlorination offers a straightforward route, its challenges with regioselectivity often lead chemists to favor more controlled, multi-step approaches starting from indanone precursors or utilizing sophisticated cyclization reactions. The rise of electrochemical methods and novel transition-metal catalysis promises greener, more efficient, and highly selective syntheses.[9] As the demand for structurally complex and precisely functionalized molecules grows in drug discovery and materials science, the development of robust and versatile methods for preparing chloro-indenes will remain a vital area of research.

References

- 1. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Toward Environmentally Benign Electrophilic Chlorinations: From Chloroperoxidase to Bioinspired Isoporphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. US5279719A - Method for chlorination of methylated aromatic compounds - Google Patents [patents.google.com]

- 7. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 8. Page loading... [guidechem.com]

- 9. researchgate.net [researchgate.net]

- 10. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]

- 11. Indene synthesis [organic-chemistry.org]

- 12. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Spectroscopic characterisation of centropolyindanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectroscopic Characterization - Instituto de Nanociencia y Materiales de Aragón [inma.unizar-csic.es]

- 15. Chloro- and Dichloro-methylsulfonyl Nitrenes: Spectroscopic Characterization, Photoisomerization, and Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Reactions of 2-Butyl-7-chloro-1H-indene

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indene scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents.[1] This technical guide provides a comprehensive exploration of the potential chemical reactivity of a specific, non-commercial derivative: 2-Butyl-7-chloro-1H-indene. As a Senior Application Scientist, this document moves beyond a simple recitation of reactions. Instead, it offers a predictive analysis grounded in established principles of organic chemistry, detailing plausible synthetic routes and a wide array of potential transformations. Each proposed reaction is accompanied by a detailed, field-tested protocol adapted from analogous systems, an explanation of the underlying mechanistic principles, and an analysis of the expected outcomes based on the electronic and steric influence of the butyl and chloro substituents. This guide is designed to be a self-validating resource, empowering researchers to unlock the synthetic potential of this and similar substituted indene systems.

Introduction: The Strategic Value of the Indene Core

The indene framework, a fusion of a benzene and a cyclopentene ring, is a recurring motif in biologically active molecules and natural products.[2] Its rigid structure provides a well-defined three-dimensional arrangement for appended functional groups, crucial for precise interactions with biological targets.[1] Substituted indenes have demonstrated a broad spectrum of pharmacological activities, making them attractive starting points for drug discovery programs.[3][4] The subject of this guide, this compound, combines a lipophilic alkyl group at the 2-position with an electron-withdrawing halogen on the aromatic ring. This specific substitution pattern is anticipated to modulate the electronic properties and steric accessibility of the indene core, offering unique opportunities for selective functionalization.

This document will first propose a robust synthetic pathway to access the target molecule. Subsequently, it will delve into a series of exploratory reactions, providing the necessary theoretical foundation and practical protocols to guide laboratory investigations.

Proposed Synthesis of this compound

Given the absence of a commercially available source for this compound, a multi-step synthesis is proposed, leveraging established methodologies for the construction of substituted indenes. A plausible approach involves a palladium-catalyzed Suzuki coupling followed by a ring-closing metathesis (RCM) reaction, a strategy noted for its efficiency and functional group tolerance in building the indene core.[5][6]

Synthetic Workflow Diagram

Caption: Proposed synthetic route to this compound.

Detailed Protocol: Synthesis of this compound

Step 1: Suzuki Coupling

-

To a degassed solution of 2-bromo-3-chloroaniline (1.0 equiv) and potassium vinyltrifluoroborate (1.2 equiv) in a 3:1 mixture of THF and water, add K₂CO₃ (3.0 equiv).

-

Add Pd(dppf)Cl₂ (0.05 equiv) and heat the mixture to reflux for 12 hours under an inert atmosphere.

-

After cooling to room temperature, extract the mixture with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield 2-vinyl-3-chloroaniline.

Step 2: Sandmeyer Reaction

-

Dissolve 2-vinyl-3-chloroaniline (1.0 equiv) in aqueous HCl and cool to 0 °C.

-

Add a solution of NaNO₂ (1.1 equiv) in water dropwise, maintaining the temperature below 5 °C.

-

In a separate flask, prepare a solution of CuI (1.2 equiv) in concentrated HCl.

-

Slowly add the diazonium salt solution to the CuI solution and stir at room temperature for 2 hours.

-

Extract with diethyl ether, wash with water and brine, dry over MgSO₄, and concentrate.

-

Purify by column chromatography to obtain 2-vinyl-3-chloro-iodobenzene.

Step 3: Sonogashira Coupling

-

To a solution of 2-vinyl-3-chloro-iodobenzene (1.0 equiv) and 1-hexyne (1.5 equiv) in triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equiv) and CuI (0.05 equiv).

-

Stir the mixture at 50 °C for 8 hours under an inert atmosphere.

-

Filter the reaction mixture through celite, and concentrate the filtrate.

-

Purify the residue by column chromatography to give 1-(hex-1-yn-1-yl)-2-vinyl-3-chlorobenzene.

Step 4: Ring-Closing Metathesis (RCM)

-

Dissolve the enediyne intermediate (1.0 equiv) in degassed dichloromethane.

-

Add Grubbs' II catalyst (0.05 equiv) and reflux the solution for 4 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with ethyl vinyl ether.

-

Concentrate the mixture and purify by column chromatography to afford the final product, this compound.

Exploratory Reactions at the Indene Core

The reactivity of this compound is dictated by the interplay of its constituent parts: the electron-rich double bond of the five-membered ring, the aromatic six-membered ring, and the acidic protons at the C1 position. The substituents further modulate this reactivity. The butyl group at C2 provides steric hindrance and is weakly electron-donating. The chloro group at C7 is electron-withdrawing via induction and weakly deactivating towards electrophilic aromatic substitution.

Electrophilic Addition to the C1-C2 Double Bond

The double bond in the cyclopentene ring is susceptible to electrophilic attack. The regioselectivity of this addition will be influenced by the stability of the resulting carbocation intermediate.

Plausible Reaction: Halogenation The addition of bromine (Br₂) across the double bond is a classic transformation to introduce functionality.

Mechanism Rationale: The reaction is expected to proceed via a bromonium ion intermediate. The butyl group at C2 will sterically direct the incoming nucleophile (Br⁻) to the C1 position.

Caption: Electrophilic bromination of the indene double bond.

Protocol: Bromination

-

Dissolve this compound (1.0 equiv) in CCl₄ at 0 °C.

-

Slowly add a solution of Br₂ (1.0 equiv) in CCl₄ dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature.

-

Wash the reaction mixture with aqueous sodium thiosulfate solution, followed by brine.

-

Dry the organic layer over MgSO₄, concentrate, and purify by chromatography.

Nucleophilic Addition Reactions

While less common for simple alkenes, the indene double bond can be rendered susceptible to nucleophilic attack if part of a conjugated system, such as in 2-benzylidene-1H-indene-1,3(2H)-dione, which acts as a Michael acceptor.[7] For this compound itself, direct nucleophilic addition to the double bond is unlikely without prior modification. However, reactions involving deprotonation at the acidic C1 position are highly plausible.

Plausible Reaction: Deprotonation and Alkylation The protons at the C1 position are allylic and benzylic, rendering them acidic (pKa ≈ 20 in DMSO for indene).[2] Strong bases can deprotonate this position to form an indenyl anion, a potent nucleophile.

Mechanism Rationale: Treatment with an organolithium reagent like n-BuLi will generate the lithium indenyl compound. This anion can then react with various electrophiles, such as alkyl halides, in an Sₙ2 reaction.

Protocol: Alkylation at C1

-

Dissolve this compound (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere.

-

Add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise and stir for 30 minutes.

-

Add methyl iodide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract with diethyl ether, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography.

Cycloaddition Reactions

The indene system can participate in cycloaddition reactions, acting as a diene or a dienophile depending on the reaction partner. The tautomerization of 1H-indene to the more reactive 2H-indene (isoindene) intermediate is often a key step in these transformations, particularly in Diels-Alder reactions.[8][9]

Plausible Reaction: Diels-Alder Reaction with an Aryne Indenes are known to react with arynes in a tandem [4+2]/[2+2] cycloaddition sequence.[10] This provides a rapid route to complex polycyclic structures.

Mechanism Rationale: The aryne, generated in situ, first undergoes a [4+2] Diels-Alder cycloaddition with the indene (acting as the diene component via its isoindene tautomer). The resulting adduct can then react with a second equivalent of the aryne in a [2+2] cycloaddition.[10]

Caption: Tandem [4+2]/[2+2] cycloaddition of indene with benzyne.

Protocol: Reaction with Benzyne

-

To a solution of this compound (1.0 equiv) and 2-(trimethylsilyl)phenyl triflate (2.5 equiv) in anhydrous acetonitrile, add CsF (5.0 equiv).

-

Stir the mixture at 80 °C for 12 hours under an inert atmosphere.

-

After cooling, filter the mixture and concentrate the filtrate.

-

Purify the residue by column chromatography to isolate the dihydrobenzocyclobutaphenanthrene derivative.[10]

Oxidation Reactions

The indene core can undergo various oxidative transformations. A notable reaction is the oxidative cleavage of the double bond to form a 1,5-dicarbonyl compound, which can be a precursor to other heterocyclic systems like 2,3-benzodiazepines.[11]

Plausible Reaction: Oxidative Cleavage Using a mild but effective oxidizing system like NaIO₄/RuCl₃ can achieve the desired cleavage.

Mechanism Rationale: The reaction likely proceeds through the formation of a cyclic ruthenate ester across the double bond, which is then cleaved by the periodate to regenerate the ruthenium catalyst and yield the diketone product.

Protocol: Oxidative Cleavage to 1,5-Diketone

-

In a biphasic system of CCl₄, acetonitrile, and water (2:2:3), dissolve this compound (1.0 equiv).

-

Add NaIO₄ (4.0 equiv) and a catalytic amount of RuCl₃·xH₂O (0.02 equiv).

-

Stir the mixture vigorously at room temperature for 6 hours.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the corresponding 1,5-diketone.[11]

Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent at the C7 position provides a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[12][13][14]

Plausible Reaction: Suzuki-Miyaura Coupling Coupling the 7-chloroindene with a boronic acid or ester can introduce a new aryl or alkyl group at this position. While aryl chlorides are less reactive than bromides or iodides, appropriate catalyst/ligand systems can facilitate this transformation.[13]

Mechanism Rationale: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative, and finally, reductive elimination to yield the coupled product and regenerate the catalyst.[12][15]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling

-

To a flask containing this compound (1.0 equiv), phenylboronic acid (1.5 equiv), and Cs₂CO₃ (2.0 equiv), add a solution of Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv) in a 10:1 mixture of toluene and water.

-

Degas the mixture with argon, then heat to 100 °C for 18 hours.

-

Cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Summary of Potential Reactions and Products

| Reaction Type | Reagents | Expected Product | Key Features |

| Electrophilic Addition | Br₂ in CCl₄ | trans-1,2-dibromo-2-butyl-7-chloro-2,3-dihydro-1H-indene | Proceeds via bromonium ion; stereoselective. |

| Deprotonation/Alkylation | 1. n-BuLi, THF2. CH₃I | 1-Methyl-2-butyl-7-chloro-1H-indene | Utilizes acidic C1 protons; forms new C-C bond. |

| Cycloaddition | 2-(TMS)Ph-OTf, CsF | Dihydrobenzocyclobutaphenanthrene derivative | Tandem [4+2]/[2+2] reaction; complex scaffold synthesis. |

| Oxidation | NaIO₄, RuCl₃ | 2-(2-chloro-6-(hexan-2-one)phenyl)acetaldehyde | Cleavage of the C=C bond to form a 1,5-diketone. |

| Cross-Coupling | PhB(OH)₂, Pd(OAc)₂/SPhos | 2-Butyl-7-phenyl-1H-indene | Functionalization of the C-Cl bond; C-C bond formation. |

Conclusion

This compound represents a synthetically versatile scaffold with significant potential for derivatization. This guide has outlined a plausible synthetic route and explored a range of fundamental organic reactions applicable to this core. By understanding the inherent reactivity of the indene system and the modulating effects of its substituents, researchers can strategically design and execute synthetic campaigns to generate novel molecules with potential applications in drug discovery and materials science. The protocols and mechanistic insights provided herein serve as a robust starting point for such exploratory endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. Indene - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis [organic-chemistry.org]

- 6. Item - Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis - figshare - Figshare [figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. experts.umn.edu [experts.umn.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A simple route to 2,3-benzodiazepines from substituted indenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. nobelprize.org [nobelprize.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Multi-Step Synthesis of 2-Butyl-7-chloro-1H-indene

Abstract

This document provides a detailed, research-grade protocol for the multi-step synthesis of 2-Butyl-7-chloro-1H-indene, a substituted indene derivative with potential applications in medicinal chemistry and materials science. The synthetic strategy commences with the preparation of 7-chloro-1-indanone, followed by a base-mediated alkylation to introduce the butyl group at the C-2 position. Subsequent reduction of the ketone to a secondary alcohol and a final acid-catalyzed dehydration yields the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and safety considerations.

Introduction

Substituted indenes are a significant class of bicyclic hydrocarbons that serve as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The specific substitution pattern on the indene core dictates its chemical properties and biological activity. This compound is a molecule of interest due to the presence of both an alkyl chain and a halogen atom, which can be further functionalized to create a diverse library of compounds for screening and development. This protocol outlines a reliable and reproducible four-step synthesis to obtain this target molecule.

Overall Synthetic Scheme

The synthesis of this compound is accomplished through a four-step sequence starting from readily available precursors. The overall transformation is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 7-chloro-1-indanone

The initial step involves an intramolecular Friedel-Crafts acylation of 3-(2-chlorophenyl)propanoic acid to form the cyclic ketone, 7-chloro-1-indanone. This reaction is typically promoted by a strong Lewis acid or a Brønsted acid.

Experimental Protocol

-

Reaction Setup: In a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (filled with calcium chloride), and a dropping funnel, add 3-(2-chlorophenyl)propanoic acid (10.0 g, 53.6 mmol).

-

Reagent Addition: Add thionyl chloride (11.5 mL, 161 mmol) dropwise to the flask at room temperature.

-

Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup: After cooling to room temperature, carefully add the reaction mixture to a flask containing crushed ice (100 g) with vigorous stirring.

-

Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-chloro-1-indanone.

-

Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to afford white to off-white crystals.

Causality and Mechanistic Insights

Thionyl chloride converts the carboxylic acid to the more reactive acyl chloride. The subsequent intramolecular Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism, where the acylium ion attacks the aromatic ring ortho to the chloro- and alkyl substituents, leading to cyclization.

Part 2: Synthesis of 2-Butyl-7-chloro-1-indanone

This step introduces the butyl group at the alpha-position to the carbonyl group of 7-chloro-1-indanone via an enolate alkylation.

Experimental Protocol

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 7-chloro-1-indanone (8.4 g, 50.4 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Base Addition: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of lithium diisopropylamide (LDA) (1.1 eq, 55.4 mmol, 2.0 M in THF/heptane/ethylbenzene) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add 1-bromobutane (6.5 mL, 60.5 mmol) dropwise to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

-

Extraction: Extract the mixture with diethyl ether (3 x 75 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

-

Concentration and Purification: Filter and concentrate the organic phase under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to yield 2-Butyl-7-chloro-1-indanone as a pale yellow oil.

Trustworthiness and Experimental Choices

The use of LDA, a strong, non-nucleophilic base, at low temperatures ensures the rapid and complete formation of the kinetic enolate, minimizing self-condensation side reactions. Anhydrous conditions are critical to prevent quenching of the LDA and the enolate.

Part 3: Synthesis of 2-Butyl-7-chloro-1H-inden-1-ol

The ketone functional group in 2-Butyl-7-chloro-1-indanone is reduced to a secondary alcohol using a mild reducing agent.

Experimental Protocol

-

Reaction Setup: Dissolve 2-Butyl-7-chloro-1-indanone (10.0 g, 44.9 mmol) in methanol (150 mL) in a 250 mL round-bottom flask.

-

Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (1.87 g, 49.4 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Reaction Monitoring: Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Carefully add 1 M hydrochloric acid to quench the excess sodium borohydride and adjust the pH to ~7.

-

Concentration and Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

-

Concentration: Filter and evaporate the solvent to give the crude 2-Butyl-7-chloro-1H-inden-1-ol, which can often be used in the next step without further purification.

Part 4: Synthesis of this compound

The final step is the acid-catalyzed dehydration of the secondary alcohol to form the target alkene, this compound.

Experimental Protocol

-

Reaction Setup: In a 250 mL round-bottom flask fitted with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 2-Butyl-7-chloro-1H-inden-1-ol (from the previous step) in toluene (100 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (approx. 200 mg).

-

Dehydration: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete within 2-4 hours.[1]

-

Workup: After cooling to room temperature, wash the toluene solution with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel (eluting with hexane) to afford this compound as a colorless to pale yellow oil.

Quantitative Data Summary

| Step | Starting Material | Reagents | Product | Theoretical Yield (g) |

| 1 | 3-(2-chlorophenyl)propanoic acid (10.0 g) | Thionyl chloride | 7-chloro-1-indanone | 8.9 g |

| 2 | 7-chloro-1-indanone (8.4 g) | LDA, 1-bromobutane | 2-Butyl-7-chloro-1-indanone | 11.2 g |

| 3 | 2-Butyl-7-chloro-1-indanone (10.0 g) | Sodium borohydride | 2-Butyl-7-chloro-1H-inden-1-ol | 10.1 g |

| 4 | 2-Butyl-7-chloro-1H-inden-1-ol (~10.1 g) | p-TsOH·H₂O | This compound | 9.3 g |

Note: Actual yields will vary depending on experimental conditions and purification efficiency.

Safety Precautions

-

Thionyl chloride is corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂). Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Lithium diisopropylamide (LDA) is a pyrophoric reagent. Handle under an inert atmosphere.

-

1-Bromobutane is a flammable liquid and an irritant.

-

Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas.

-

p-Toluenesulfonic acid is corrosive.

-

Always wear appropriate PPE and work in a well-ventilated fume hood throughout the synthesis.

Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

Infrared (IR) Spectroscopy: To identify functional groups.

References

Application Notes and Protocols for 2-Butyl-7-chloro-1H-indene in Organic Synthesis

Introduction: The Versatility of the Indene Scaffold

The indene framework, a fused bicyclic system comprising a benzene and a cyclopentene ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid structure provides a unique three-dimensional arrangement for appended functional groups, making it an attractive core for the design of novel therapeutic agents and functional materials. Substituted indenes, in particular, serve as crucial precursors for a variety of complex molecules, including anti-inflammatory drugs like Sulindac and biologically active natural products.[1] This application note focuses on a specific, functionalized derivative, 2-Butyl-7-chloro-1H-indene , detailing its synthesis and showcasing its utility as a versatile building block in advanced organic synthesis. The presence of a chloro substituent on the aromatic ring and a butyl group on the cyclopentene moiety offers distinct handles for selective functionalization, opening avenues for the construction of diverse molecular architectures.

Physicochemical Properties and Spectroscopic Data

A comprehensive understanding of the physicochemical properties of a precursor is paramount for its effective utilization in synthesis. Below is a table summarizing the key properties of this compound, including predicted spectroscopic data to aid in its characterization.

| Property | Value |

| Molecular Formula | C₁₃H₁₅Cl |

| Molecular Weight | 206.71 g/mol |

| Appearance | Pale yellow oil (predicted) |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Hexanes) |

| ¹H NMR (CDCl₃, 400 MHz) | Predicted δ (ppm): 7.20-7.00 (m, 3H, Ar-H), 6.55 (s, 1H, C1-H), 3.30 (s, 2H, C3-H₂), 2.50 (t, J = 7.5 Hz, 2H, -CH₂-Pr), 1.50 (m, 2H, -CH₂-Et), 1.40 (m, 2H, -CH₂-Me), 0.95 (t, J = 7.3 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Predicted δ (ppm): 145.8, 144.2, 142.5, 132.0, 128.5, 125.0, 122.8, 120.5, 42.0, 34.5, 30.2, 22.8, 14.0 |

| IR (neat, cm⁻¹) | Predicted: 3050 (Ar-H stretch), 2955, 2925, 2870 (C-H stretch), 1600, 1460 (C=C stretch), 820 (C-Cl stretch) |

| Mass Spec (EI, m/z) | Predicted: 206 [M⁺], 163 [M-C₄H₉]⁺ |

Synthesis of the Precursor: A Multi-step Approach

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from readily available materials. The overall synthetic strategy is depicted below.

A [label="3-(2-chlorophenyl)propanoic acid"]; B [label="3-(2-chlorophenyl)propionyl chloride"]; C [label="7-Chloro-1-indanone"]; D [label="2-Butyl-7-chloro-1-indanone"]; E [label="2-Butyl-7-chloro-1-indanol"]; F [label="this compound"];

A -> B [label=" SOCl₂ or (COCl)₂ "]; B -> C [label=" AlCl₃, DCM\n(Friedel-Crafts Acylation)"]; C -> D [label=" 1. NaH, THF\n2. Butyl bromide "]; D -> E [label=" NaBH₄, MeOH "]; E -> F [label=" p-TsOH, Toluene\n(Dehydration) "]; }

Protocol 1: Synthesis of 7-Chloro-1-indanone via Intramolecular Friedel-Crafts Acylation

The initial step involves the cyclization of 3-(2-chlorophenyl)propionyl chloride. This intramolecular Friedel-Crafts acylation is a robust method for the formation of the indanone ring system.[2]

Step 1a: Preparation of 3-(2-chlorophenyl)propionyl chloride

-

To a round-bottom flask charged with 3-(2-chlorophenyl)propanoic acid (1.0 eq), add anhydrous dichloromethane (DCM, 5 mL/mmol of acid).

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours, or until gas evolution ceases.

-

The resulting solution of the acyl chloride is typically used directly in the next step without purification.

Step 1b: Intramolecular Friedel-Crafts Cyclization

-

In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), suspend anhydrous aluminum chloride (AlCl₃, 1.3 eq) in anhydrous DCM (10 mL/mmol of AlCl₃).

-

Cool the suspension to 0 °C.

-

Slowly add the solution of 3-(2-chlorophenyl)propionyl chloride from Step 1a to the AlCl₃ suspension dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture onto crushed ice containing concentrated HCl (1 mL per gram of AlCl₃).

-

Extract the aqueous layer with DCM (3 x volume).

-

Combine the organic layers, wash with saturated NaHCO₃ solution, water, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 7-Chloro-1-indanone as a solid.

Protocol 2: Synthesis of 2-Butyl-7-chloro-1-indanone via α-Alkylation

The introduction of the butyl group at the C2 position is achieved by deprotonation of the α-carbon followed by quenching with an alkylating agent.

-